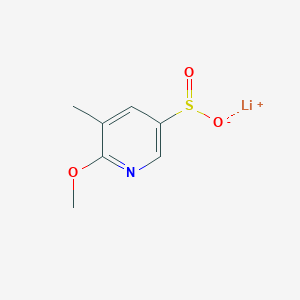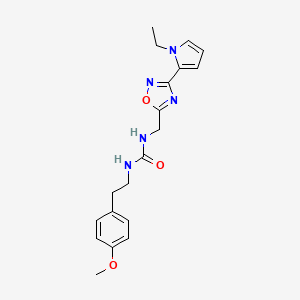
1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic compound known for its unique structure, which combines several functional groups, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea involves multi-step organic reactions. A typical synthetic route includes the following steps:
Formation of the 1-ethyl-1H-pyrrole-2-carboxylic acid: : This step involves the esterification of pyrrole followed by ethylation.
Synthesis of the 1,2,4-oxadiazole ring: : The carboxylic acid derivative undergoes cyclization with an amidoxime compound under acidic conditions to form the 1,2,4-oxadiazole ring.
Coupling with 4-methoxyphenethylamine: : The oxadiazole derivative is reacted with 4-methoxyphenethylamine under basic conditions to form the intermediate product.
Final Urea Formation: : The intermediate product undergoes a reaction with isocyanate to form the urea linkage, resulting in the final compound.
Industrial Production Methods
For industrial-scale production, optimizations such as the use of catalysts, continuous flow reactions, and solvent recovery systems are implemented to enhance yield and reduce costs. The use of automated synthesizers also ensures consistency and scalability of the compound production.
Chemical Reactions Analysis
Types of Reactions
1-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various types of reactions, including:
Oxidation: : Leading to the formation of corresponding oxidized derivatives.
Reduction: : Yielding reduced forms of the compound, possibly altering the functional groups.
Substitution: : Particularly nucleophilic substitutions, which can modify specific parts of the molecule.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and chromium trioxide under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: : Nucleophiles like halides or amines under catalytic conditions.
Major Products
The major products formed depend on the specific reactions and conditions applied. Oxidation typically produces oxo derivatives, reduction leads to alcohol or amine derivatives, and substitution can introduce new functional groups into the molecule.
Scientific Research Applications
1-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is used in various scientific research applications:
Chemistry: : As a building block in organic synthesis and studying reaction mechanisms.
Biology: : Investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: : Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The exact mechanism of action of 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea depends on the application:
Biological Systems: : The compound can interact with cellular targets such as enzymes, receptors, and DNA, leading to altered cellular processes.
Therapeutic Effects: : It may inhibit specific enzymes or signaling pathways, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
When compared to similar compounds, 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity.
List of Similar Compounds
1-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea: : A similar compound with slight modifications in the pyrrole and phenethyl moieties.
1-(3-(1-Ethyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea: : Differing in the heterocyclic component.
1-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea: : Where the oxadiazole ring is replaced with a thiadiazole ring, affecting its chemical behavior.
Properties
IUPAC Name |
1-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-3-24-12-4-5-16(24)18-22-17(27-23-18)13-21-19(25)20-11-10-14-6-8-15(26-2)9-7-14/h4-9,12H,3,10-11,13H2,1-2H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGCBBNGFGYYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2742581.png)
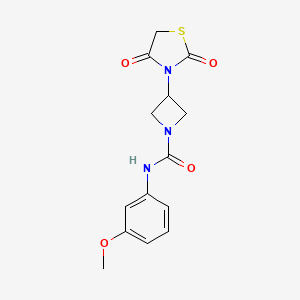
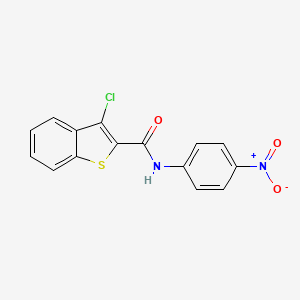
![N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide](/img/structure/B2742587.png)
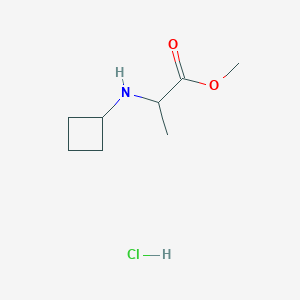
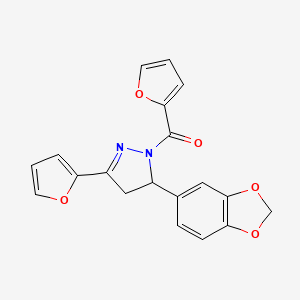
![Ethyl 2-(3-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742593.png)
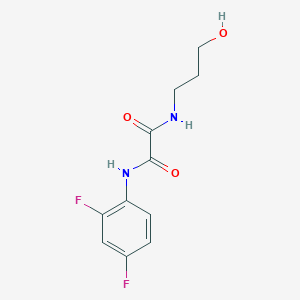
![4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2742597.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2742599.png)
